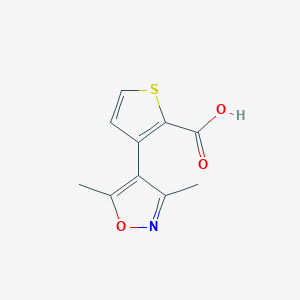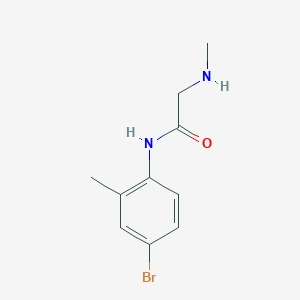
2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H4ClF3O2SNa. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process generally includes the following steps:
Preparation of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: This precursor is synthesized through chlorination and sulfonation reactions.
Reaction with Sodium Hydroxide: The precursor is then reacted with sodium hydroxide to form the sodium salt of 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction and application. For example, in biochemical studies, it may interact with specific enzymes or proteins, altering their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzyl chloride
Comparison
2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its sulfinic acid group, which imparts distinct reactivity compared to sulfonyl chlorides and benzyl chlorides. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable.
Propiedades
Fórmula molecular |
C7H3ClF3NaO2S |
|---|---|
Peso molecular |
266.60 g/mol |
Nombre IUPAC |
sodium;2-chloro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-5-3-4(7(9,10)11)1-2-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Clave InChI |
LKGPJDHCMSVSAS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)


![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)






